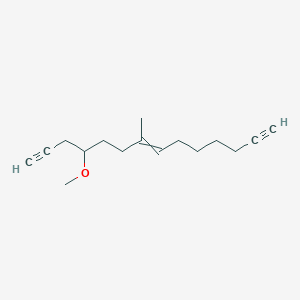
CID 78064674
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78064674 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its utility and potential.
Métodos De Preparación
The synthesis of CID 78064674 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of cyclodextrins to form inclusion complexes . This method enhances the solubility and stability of the compound, making it more suitable for various applications. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
CID 78064674 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thionyl chloride, N, N-dimethylformamide, and photocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Aplicaciones Científicas De Investigación
CID 78064674 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it is employed to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects, particularly in treating specific diseases. Industrial applications include its use in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of CID 78064674 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
CID 78064674 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups . The distinct properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications. Understanding these differences can help researchers choose the most appropriate compound for their specific needs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study. Further research into its mechanisms of action and comparison with similar compounds can provide deeper insights into its utility and potential benefits.
Propiedades
Fórmula molecular |
C9H15N2Si |
|---|---|
Peso molecular |
179.31 g/mol |
InChI |
InChI=1S/C9H15N2Si/c1-10(2)8-6-5-7-9(12-8)11(3)4/h5-7H,1-4H3 |
Clave InChI |
INCAILOVPMOYEB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=[Si]C(=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)

![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)


![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)




